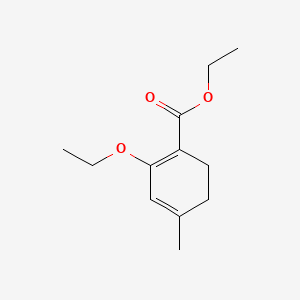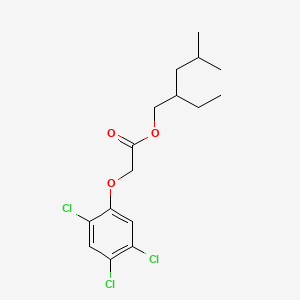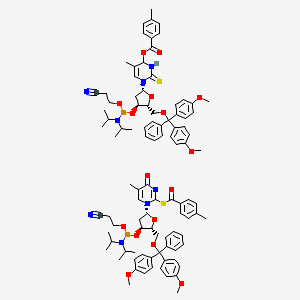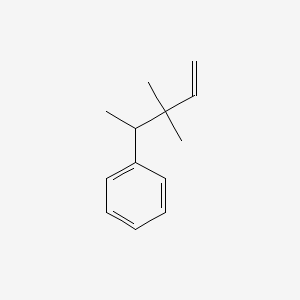![molecular formula C9H18N2 B13812344 2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane CAS No. 6711-36-0](/img/structure/B13812344.png)
2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) is a bicyclic organic compound known for its strong nucleophilic and basic properties. It is commonly used in organic synthesis as a catalyst and reagent due to its unique structure and reactivity. This compound is also referred to as a caged tertiary diamine, which makes it a versatile tool in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) can be synthesized through the thermal reactions of compounds such as ethanolamine in the presence of zeolitic catalysts. The idealized conversion involves the reaction of ethanolamine to produce the desired compound along with ammonia and water as by-products .
Industrial Production Methods
Industrial production of this compound typically involves the use of zeolitic catalysts to facilitate the thermal reactions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and other standard chemical purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is highly nucleophilic and can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound reacts readily with alkyl halides and other electrophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions typically produce alkylated products .
Wissenschaftliche Forschungsanwendungen
1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) involves its strong nucleophilic and basic properties. It acts as a nucleophilic catalyst, facilitating various chemical reactions by donating electron pairs to electrophiles. The compound’s unique structure allows it to stabilize transition states and intermediates, thereby increasing the reaction rate and yield .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) is unique due to its strong nucleophilicity and basicity, which make it an effective catalyst and reagent in various chemical reactions. Its ability to stabilize transition states and intermediates sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
6711-36-0 |
|---|---|
Molekularformel |
C9H18N2 |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2,5,7-trimethyl-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H18N2/c1-7-6-11-8(2)4-10(7)5-9(11)3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
SJERGFYNVUJKSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN2CC(N1CC2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


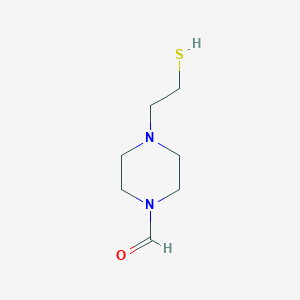
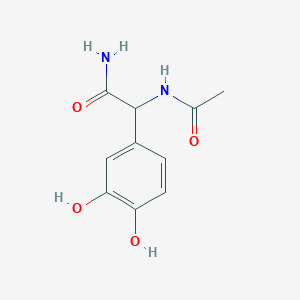
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
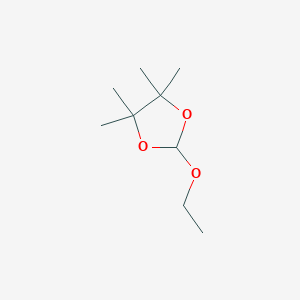
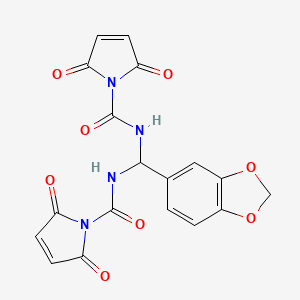
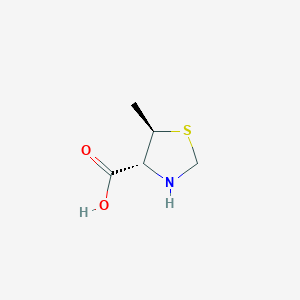
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
![N-{2-[(E)-Benzylideneamino]ethyl}acetamide](/img/structure/B13812315.png)
![(5E)-5-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13812323.png)
